molecular formula C21H25N5O5S B15085040 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B15085040
M. Wt: 459.5 g/mol
InChI Key: FOMJCVMBLATSEH-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 3,4,5-trimethoxyphenyl substituent on the triazole ring and a 2-methoxy-5-methylphenyl group attached to the acetamide nitrogen. The 3,4,5-trimethoxyphenyl moiety contributes significant steric bulk and electron-donating properties, which may enhance π-π stacking or hydrogen-bonding interactions with biological targets . Its synthesis likely follows established routes for triazole-thioacetamide derivatives, involving condensation of thiol-functionalized triazoles with chloroacetamides .

Properties

Molecular Formula

C21H25N5O5S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C21H25N5O5S/c1-12-6-7-15(28-2)14(8-12)23-18(27)11-32-21-25-24-20(26(21)22)13-9-16(29-3)19(31-5)17(10-13)30-4/h6-10H,11,22H2,1-5H3,(H,23,27)

InChI Key

FOMJCVMBLATSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .

Scientific Research Applications

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response. The triazole ring may also interact with various receptors and enzymes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamides, where structural variations in substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Analogs

Compound ID Triazole Substituent Acetamide Substituent Key Properties/Bioactivity Reference
Target Compound 3,4,5-Trimethoxyphenyl 2-Methoxy-5-methylphenyl High lipophilicity (logP ~3.5*); potential for receptor binding via methoxy groups
Analog 1 () 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl Increased aromaticity may enhance π-π interactions; anti-inflammatory activity inferred from similar structures
Analog 2 () Trifluoromethyl 4-Methoxyphenyl Electron-withdrawing CF₃ group improves metabolic stability; potential antiviral activity (e.g., reverse transcriptase inhibition)
Analog 3 () 2-Chlorophenyl 3-Methoxyphenyl Chlorine enhances polarity; moderate anti-exudative activity (AEA 65% at 10 mg/kg vs. diclofenac)
Analog 4 () 3-Methylphenyl 5-Chloro-2-methylphenyl Methyl/chloro combination balances lipophilicity and halogen bonding; anti-inflammatory potential
Analog 5 () 2-Hydroxyphenyl 4-Nitrophenyl Hydroxyl group enables H-bonding; high reverse transcriptase inhibition (KI = 12 nM)

*Estimated using substituent contributions (methoxy: +0.15 each; methyl: +0.50).

Key Findings:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in the target compound and Analog 1 may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in tubulin-targeting agents. In contrast, trifluoromethyl (Analog 2) and chlorophenyl (Analog 3) substituents improve metabolic stability and polarity, respectively . Hydroxyphenyl analogs (e.g., Analog 5) exhibit strong hydrogen-bonding capacity, correlating with nanomolar inhibition constants in reverse transcriptase assays .

Anti-Inflammatory and Anti-Exudative Activity :

  • Analogs with chlorophenyl or methylphenyl groups (e.g., Analog 3 and 4) show moderate to high anti-exudative activity (65–80% inhibition at 10 mg/kg), comparable to diclofenac . The target compound’s 2-methoxy-5-methylphenyl group may similarly modulate cyclooxygenase (COX) pathways, though experimental validation is needed.

Antiviral Potential: Trifluoromethyl and hydroxyphenyl derivatives demonstrate efficacy against HIV-1 reverse transcriptase, with binding affinities surpassing nevirapine (a known NNRTI) . The target compound’s trimethoxyphenyl group could align with allosteric pockets in viral enzymes, though this remains speculative.

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